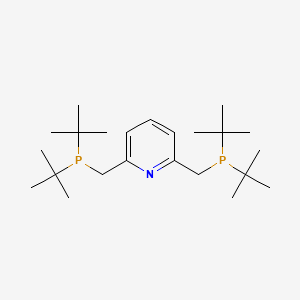

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQAVBPPWNSBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457131 | |

| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338800-13-8 | |

| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-BIS(DI-TERT-BUTYLPHOSPHINOMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, a bulky phosphine ligand crucial in organometallic chemistry and catalysis. The document details a well-established synthetic protocol, starting from the readily available precursor 2,6-bis(chloromethyl)pyridine. A thorough examination of the compound's spectroscopic properties is presented, including detailed analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. This guide is intended to be a valuable resource for researchers in academia and industry, providing the necessary information for the successful preparation and identification of this important ligand.

Introduction

This compound is a pincer-type ligand that has garnered significant interest due to its unique steric and electronic properties. The presence of two bulky di-tert-butylphosphino groups flanking a central pyridine ring enforces a tridentate coordination geometry, leading to the formation of highly stable metal complexes. These complexes have shown remarkable activity in a variety of catalytic transformations. This guide outlines a reliable synthetic route and provides a detailed analysis of the characterization data to ensure the unambiguous identification of the target compound.

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 2,6-bis(chloromethyl)pyridine and di-tert-butylphosphine.

Synthesis of the Precursor: 2,6-Bis(chloromethyl)pyridine

A common method for the preparation of 2,6-bis(chloromethyl)pyridine involves the chlorination of 2,6-lutidine.

Experimental Protocol:

-

Reaction Setup: A solution of 2,6-lutidine in a suitable chlorinated solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser and a gas inlet.

-

Chlorination: Gaseous chlorine is bubbled through the solution while being irradiated with a UV lamp to initiate radical chlorination. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any HCl formed. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 2,6-bis(chloromethyl)pyridine.

Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) is prepared in methanol (3 mL) in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: The suspension is heated to 45°C, and di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise over a period of time. The reaction mixture is then stirred at this temperature for 2 days.

-

Work-up: After cooling to room temperature, triethylamine (1.25 mL) is slowly added, which results in the formation of a white precipitate (triethylamine hydrochloride).

-

Isolation and Purification: The solvent is removed under vacuum. The resulting residue is then purified by column chromatography on silica gel using chloroform as the eluent to afford this compound as a white solid.

Yield: 1.25 g (79%).

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and the expected results.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₃NP₂ | |

| Molecular Weight | 395.54 g/mol | |

| Appearance | White solid | |

| Melting Point | 116-119 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra were recorded in deuterated chloroform (CDCl₃).

3.2.1. ³¹P NMR Spectroscopy

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 37.49 | Singlet (s) | P(t-Bu)₂ |

The proton-decoupled ³¹P NMR spectrum shows a single resonance, indicating that the two phosphorus atoms are chemically equivalent.

3.2.2. ¹H NMR Spectroscopy

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 1.14 | Doublet (d) | ³JPH = 11.0 | 36H | PC(CH₃)₃ |

| 3.01 | Doublet (d) | ²JPH = 3.3 | 4H | CH₂P |

| 7.25 | Doublet (d) | ³JHH = 7.7 | 2H | Pyridine-H³,⁵ |

| 7.47 | Doublet of Doublets (dd) | ³JHH = 7.8 | 1H | Pyridine-H⁴ |

The ¹H NMR spectrum displays characteristic signals for the tert-butyl groups, the methylene bridges, and the pyridine ring protons, with coupling to the phosphorus nuclei observed for the adjacent protons.

3.2.3. ¹³C NMR Spectroscopy

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 29.69 | Doublet (d) | ²JPC = 13.2 | PC(CH₃)₃ |

| 31.67 | Doublet (d) | ¹JPC = 23.4 | CH₂P |

| 31.83 | Doublet (d) | ¹JPC = 21.4 | PC(CH₃)₃ |

| 120.69 | Doublet of Doublets (dd) | ³JPC = 10.8, ⁵JPC = 1.35 | Pyridine-C³,⁵ |

| 136.08 | Singlet (s) | - | Pyridine-C⁴ |

| 161.89 | Doublet (d) | ²JPC = 14.6 | Pyridine-C²,⁶ |

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the structure, with characteristic couplings to the phosphorus atoms observed for the carbon atoms in close proximity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Intensity (%) | Assignment |

| 396 | 5 | [M]⁺ |

| 338 | 100 | [M - C(CH₃)₃]⁺ |

The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound and a base peak corresponding to the loss of a tert-butyl group, which is a characteristic fragmentation pattern for this type of ligand.

Elemental Analysis

| Element | Calculated (%) | Found (%) |

| C | 69.75 | 69.36 |

| H | 10.87 | 11.08 |

The elemental analysis results are in good agreement with the calculated values for the proposed molecular formula.

X-ray Crystallography

A search of the available literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, based on the solid-state nature of the compound and the well-defined NMR spectra, a symmetrical structure is expected. The pyridine ring would adopt a planar conformation, with the two phosphinomethyl arms extending outwards. The bulky tert-butyl groups on the phosphorus atoms are expected to create a sterically hindered environment around the metal-binding pocket.

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The presented experimental protocols are robust and have been shown to produce the target ligand in good yield. The comprehensive characterization data, including detailed NMR and mass spectrometry analysis, serves as a reliable reference for researchers to confirm the identity and purity of their synthesized material. This information is critical for the successful application of this versatile ligand in catalysis and organometallic chemistry.

physical and chemical properties of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, a prominent pincer ligand in modern synthetic chemistry. The document details the compound's structural and physicochemical characteristics, spectroscopic data, and a standard synthesis protocol. Emphasis is placed on its pivotal role in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. A detailed experimental protocol for its synthesis is provided, alongside a visualization of a representative catalytic cycle to illustrate its mechanism of action. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, organometallic chemistry, and drug development.

Introduction

This compound is a tridentate pincer ligand, characterized by a central pyridine ring flanked by two phosphinomethyl arms. The sterically demanding di-tert-butylphosphino groups and the specific geometry of the PNP ligand framework impart unique properties to its metal complexes, leading to high stability and catalytic activity. This ligand has found widespread application in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds. Its ability to stabilize catalytically active metal centers and facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination, makes it an invaluable tool for synthetic chemists.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for laboratory use.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to light-yellow powder | |

| Melting Point | 116-119 °C | [1] |

| Boiling Point | 456.3 ± 45.0 °C (Predicted) | |

| Flash Point | 67.8 °C (154.0 °F) | [1] |

| Solubility | Soluble in chloroform. | [2] |

| Sensitivity | Air sensitive | |

| pKa | 5.72 ± 0.24 (Predicted) |

Molecular and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₄₃NP₂ | |

| Molecular Weight | 395.54 g/mol | |

| ¹H NMR (CDCl₃) | δ 7.47 (dd, ³JHH = 7.8 Hz, 1H, pyridine-H4), 7.25 (d, ³JHH = 7.7 Hz, 2H, pyridine-H3,5), 3.01 (d, ²JPH = 3.3 Hz, 4H, CH₂P), 1.14 (d, ³JPH = 11.0 Hz, 36H, PC(CH₃)₃) | [2] |

| ¹³C NMR (CDCl₃) | δ 161.89 (d, ²JPC = 14.6 Hz, pyridine-C2,6), 136.08 (s, pyridine-C4), 120.69 (dd, ³JPC = 10.8 Hz, ⁵JPC = 1.35 Hz, pyridine-C3,5), 31.83 (d, ¹JPC = 21.4 Hz, CH₂P), 31.67 (d, ¹JPC = 23.4 Hz, PC(CH₃)₃), 29.69 (d, ²JPC = 13.2 Hz, PC(CH₃)₃) | [2] |

| ³¹P NMR (CDCl₃) | δ 37.49 (s) | [2] |

| Mass Spectrum (EI) | m/z (%): 396 (5) [M⁺], 338 (100) [M⁺ - C(CH₃)₃] | [2] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound via nucleophilic substitution.[2]

Materials:

-

2,6-Bis(chloromethyl)pyridine (710 mg, 4.0 mmol)

-

Di-tert-butylphosphine (1.25 g, 8.6 mmol)

-

Methanol (3 mL)

-

Triethylamine (1.25 mL)

-

Silica gel for column chromatography

-

Chloroform

Procedure:

-

A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is prepared in a flask equipped with a stirrer and a condenser.

-

The mixture is heated to 45°C.

-

Di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise to the heated suspension.

-

The reaction mixture is stirred at 45°C for 2 days.

-

After cooling to room temperature, triethylamine (1.25 mL) is slowly added, resulting in the formation of a white precipitate.

-

The solvent is removed under vacuum.

-

The residue is purified by column chromatography on silica gel using chloroform as the eluent.

-

The product, this compound, is isolated as a white solid.

Yield: 1.25 g (79%).[2]

The following workflow diagram illustrates the key steps in the synthesis process.

Reactivity and Applications in Catalysis

This compound is a cornerstone ligand in the field of catalysis, primarily due to its ability to form stable and highly active complexes with transition metals, particularly palladium. The strong electron-donating character of the phosphine groups and the rigid pincer framework enhance the catalytic performance in a variety of cross-coupling reactions.

This ligand is particularly effective in the following transformations:

-

Buchwald-Hartwig Amination

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Sonogashira Coupling

-

Negishi Coupling

-

Stille Coupling

-

Hiyama Coupling

Role in the Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The this compound ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[3][4]

The following diagram illustrates a generalized catalytic cycle for the Buchwald-Hartwig amination, highlighting the role of a generic pincer ligand (PNP) such as this compound.

Conclusion

This compound is a highly effective and versatile pincer ligand with significant applications in modern organic synthesis. Its robust coordination chemistry and the steric and electronic properties it imparts to metal centers make it a ligand of choice for a wide array of challenging cross-coupling reactions. This guide provides essential data and protocols to facilitate its use in research and development, underscoring its importance in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The continued exploration of its catalytic potential is expected to lead to the development of even more efficient and selective synthetic methodologies.

References

Technical Guide: Properties and Applications of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine (CAS 338800-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the pincer ligand 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, identified by CAS number 338800-13-8. This document includes detailed experimental protocols and visualizations to support its use in research and development.

Core Properties

This compound is a tridentate pincer ligand widely utilized in organometallic chemistry and catalysis.[1] Its robust structure, featuring a central pyridine ring flanked by two sterically demanding di-tert-butylphosphino groups, imparts high stability and reactivity to the metal complexes it forms.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 338800-13-8 | [2] |

| IUPAC Name | ditert-butyl-[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methylphosphane | [3] |

| Synonym | 2,6-Bis(di-t-butylphosphinomethyl)pyridine | [2] |

| Molecular Formula | C₂₃H₄₃NP₂ | [2] |

| Molecular Weight | 395.54 g/mol | [2] |

| Appearance | White to light-yellow powder | [4] |

| Melting Point | 116-119 °C | [5] |

| Boiling Point | 456.3±45.0 °C (Predicted) | [6] |

| Flash Point | 67.8 °C (154.0 °F) | |

| Solubility | Information not readily available, but used in organic solvents like methanol and chloroform during synthesis. | [5] |

| Sensitivity | Air sensitive | [5] |

Safety and Handling

This compound is classified as a substance that, in contact with water, releases flammable gases.[7] It is also a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[8] All manipulations should be carried out in a well-ventilated fume hood.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is commercially available from a variety of chemical suppliers. The purity of the compound may vary, with some suppliers offering it at 99% purity.

| Supplier | Purity |

| J&K Scientific | 99% |

| Benchchem | Research Grade |

| Fisher Scientific | 99% |

| BLDpharm | Not specified |

| Strem | 99% |

| Sigma-Aldrich | Not specified |

Experimental Protocols

Synthesis of this compound

The following protocol is a common method for the synthesis of this pincer ligand.

Materials:

-

2,6-bis(chloromethyl)pyridine

-

di-tert-butylphosphine

-

Methanol

-

Triethylamine

-

Silica gel

-

Chloroform

Procedure:

-

A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is prepared in a reaction vessel.

-

Di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise to the suspension.

-

The reaction mixture is heated to 45 °C and stirred for 48 hours.

-

After cooling to room temperature, triethylamine (1.25 mL) is slowly added, which should result in the formation of a white precipitate.

-

The solvent is removed by evaporation under vacuum.

-

The crude product is purified by column chromatography on silica gel using chloroform as the eluent to yield 2,6-bis(di-tert-butylphosphinomethyl)pyridine as a white solid.[5]

Visualization of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Catalysis

The primary application of this compound is as a pincer ligand in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions.[1] Its ability to form stable and catalytically active complexes makes it suitable for a range of transformations crucial in organic synthesis and drug development.[1] These reactions include:

-

Buchwald-Hartwig Amination[2]

-

Suzuki-Miyaura Coupling[2]

-

Heck Reaction[2]

-

Negishi Coupling[2]

-

Sonogashira Coupling[2]

-

Stille Coupling[2]

-

Hiyama Coupling[2]

The mechanism of action involves the coordination of the ligand to a transition metal center, which then facilitates the catalytic cycle by stabilizing intermediates and lowering activation energies.[1]

Generalized Catalytic Cycle for Cross-Coupling Reactions

The diagram below illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, where "L" represents the pincer ligand.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This guide provides foundational information for the use of this compound in a research setting. For specific applications, it is recommended to consult the primary literature for detailed reaction conditions and substrate scope.

References

- 1. This compound | 338800-13-8 | Benchchem [benchchem.com]

- 2. solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,6-Bis(DI-tert-butylphosphinomethyl)pyridine | C23H43NP2 | CID 11157260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strem, An Ascensus Company CAS# 338800-13-8. 1g. 2,6-Bis(di-t-butylphosphinomethyl)pyridine, | Fisher Scientific [fishersci.com]

- 5. 2,6-BIS(DI-T-BUTYLPHOSPHINOMETHYL)PYRIDINE, 99% CAS#: 338800-13-8 [m.chemicalbook.com]

- 6. 338800-13-8 | CAS DataBase [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 2,6-Bis((di-tert-butylphosphino)methyl)pyridine: A Versatile Pincer Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis((di-tert-butylphosphino)methyl)pyridine, a sterically hindered and electron-rich pincer ligand, has emerged as a powerful tool in modern synthetic chemistry. Its unique tridentate coordination geometry and electronic properties impart exceptional stability and reactivity to transition metal complexes, enabling a wide range of challenging catalytic transformations. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this ligand, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and a visualization of a representative catalytic cycle are presented to facilitate its practical application in research and development.

Molecular Structure and Properties

This compound, often abbreviated as (tBu-PNP), is a white solid at room temperature.[1] Its molecular structure features a central pyridine ring functionalized at the 2 and 6 positions with methylene-linked di-tert-butylphosphine groups. This arrangement allows the ligand to coordinate to a metal center in a meridional fashion, forming two five-membered chelate rings. The bulky tert-butyl groups provide significant steric protection to the coordinated metal, influencing the selectivity and stability of the catalytic species.

Molecular Formula: C₂₃H₄₃NP₂[2]

Molecular Weight: 395.54 g/mol [2]

CAS Number: 338800-13-8

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

| Physical Properties | Value | Reference |

| Melting Point | 116-119 °C | [1] |

| Appearance | White solid | [1] |

| Spectroscopic Data | Value | Reference |

| ³¹P{¹H} NMR (CDCl₃) | 37.49 (s) ppm | [1] |

| ¹H NMR (CDCl₃) | 1.14 (d, ³JPH = 11.0 Hz, 36H, PC(CH₃)₃), 3.01 (d, ²JPH = 3.3 Hz, 4H, CH₂P), 7.25 (d, ³JHH = 7.7 Hz, 2H, pyridine-H³,⁵), 7.47 (dd, ³JHH = 7.8 Hz, 1H, pyridine-H⁴) ppm | [1] |

| ¹³C{¹H} NMR (CDCl₃) | 29.69 (d, ²JPC = 13.2 Hz, PC(CH₃)₃), 31.67 (d, ¹JPC = 23.4 Hz, CH₂P), 31.83 (d, ¹JPC = 21.4 Hz, CH₂P), 120.69 (dd, ³JPC = 10.8 Hz, ⁵JPC = 1.35 Hz, pyridine-C³,⁵), 136.08 (s, pyridine-C⁴), 161.89 (d, ²JPC = 14.6 Hz, pyridine-C²,⁵) ppm | [1] |

| Mass Spec. (EI) | m/z (%): 396 (5) [M⁺], 338 (100) [M⁺ - C(CH₃)₃] | [1] |

| Elemental Analysis | Calculated | Found | Reference |

| Carbon (%) | 69.75 | 69.36 | [1] |

| Hydrogen (%) | 10.87 | 11.08 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this ligand involves the nucleophilic substitution of 2,6-bis(chloromethyl)pyridine with di-tert-butylphosphine.[1]

Procedure:

-

A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is heated to 45°C.

-

Di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise to the stirred suspension over a period of 2 days.

-

After the addition is complete, the reaction mixture is cooled to room temperature.

-

Triethylamine (1.25 mL) is slowly added, leading to the formation of a white precipitate.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent to yield this compound as a white solid.

-

Typical yield: 1.25 g (79%).[1]

Representative Protocol for Buchwald-Hartwig Amination of Aryl Chlorides

This ligand is highly effective in the palladium-catalyzed amination of challenging substrates such as aryl chlorides. The following is a general procedure representative of this application.

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), this compound (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous toluene is added, and the mixture is stirred at room temperature for 5 minutes.

-

The aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) are then added to the reaction mixture.

-

The mixture is heated to the desired temperature (e.g., reflux) and stirred for the required time (typically monitored by TLC or GC).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction, where 'L' represents the pincer ligand.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Applications in Catalysis

This compound is a versatile ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its strong electron-donating character and steric bulk make it particularly effective in reactions that are often challenging with other ligand systems.

Key applications include:

-

Buchwald-Hartwig Amination: Formation of C-N bonds.[3]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds.[3]

-

Heck Reaction: Formation of C-C bonds.[3]

-

Sonogashira Coupling: Formation of C-C bonds.[3]

-

Negishi Coupling: Formation of C-C bonds.[3]

-

Stille Coupling: Formation of C-C bonds.[3]

-

Hiyama Coupling: Formation of C-C bonds.[3]

The stability of the palladium complexes formed with this pincer ligand often leads to higher catalyst turnover numbers and allows for reactions to be performed under milder conditions.

Conclusion

This compound is a highly effective and versatile pincer ligand with broad applicability in homogeneous catalysis. Its well-defined structure, coupled with its robust performance in a multitude of cross-coupling reactions, makes it an invaluable tool for synthetic chemists. The detailed information and protocols provided in this guide are intended to support researchers in leveraging the full potential of this powerful ligand in their synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 338800-13-8 | Benchchem [benchchem.com]

- 3. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

The Di-tert-butylphosphino Group: A Comprehensive Technical Guide to its Electronic and Steric Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The di-tert-butylphosphino group, -P(t-Bu)₂, is a cornerstone in the design of phosphine ligands, which are pivotal in modern organometallic chemistry and catalysis. Its profound impact stems from a unique combination of strong electron-donating ability and significant steric bulk. These characteristics are instrumental in enhancing the reactivity and selectivity of metal catalysts, particularly in cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This in-depth technical guide provides a comprehensive overview of the electronic and steric properties of the di-tert-butylphosphino group, detailed experimental protocols for its characterization, and its application in catalytic processes.

Electronic and Steric Properties: Quantitative Analysis

Table 1: Quantitative Steric and Electronic Data

| Parameter | Value | Description |

| Tolman Electronic Parameter (TEP) | 2056.1 cm⁻¹[1] | Measures the electron-donating ability of the ligand. A lower value indicates stronger electron donation. The value for P(t-Bu)₃ is one of the lowest recorded, signifying its exceptional electron-rich nature. |

| Tolman Cone Angle (θ) | 182°[2] | Quantifies the steric bulk of the ligand. The large cone angle of P(t-Bu)₃ highlights the significant steric hindrance it imposes around the metal center. |

| ³¹P NMR Chemical Shift (δ) | +63 ppm (for P(t-Bu)₃) | Provides information about the electronic environment of the phosphorus atom. The downfield shift is characteristic of electron-rich phosphines. |

Note: The data for TEP and cone angle are for tri-tert-butylphosphine, which is a tertiary phosphine. The secondary phosphine, di-tert-butylphosphine (HP(t-Bu)₂), is expected to have slightly different but comparable values.

Experimental Protocols

Synthesis of Di-tert-butylphosphine

The synthesis of di-tert-butylphosphine can be achieved through the reaction of a Grignard reagent with a phosphorus halide. The following is a generalized protocol adapted from established procedures for related phosphines.[3][4]

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (as initiator)

-

Dry ice/acetone bath

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of tert-butyl chloride in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is exothermic and may require initial gentle heating to initiate.

-

Once initiated, maintain a gentle reflux by controlling the addition rate of the tert-butyl chloride solution.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent, tert-butylmagnesium chloride.

-

-

Reaction with Phosphorus Trichloride:

-

In a separate flame-dried, three-necked flask equipped with a dropping funnel and a low-temperature thermometer, prepare a solution of phosphorus trichloride in anhydrous diethyl ether or THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent from the first flask to the PCl₃ solution via a cannula or the dropping funnel, while vigorously stirring and maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude di-tert-butylphosphine can be purified by distillation under reduced pressure. All manipulations should be carried out under an inert atmosphere due to the air-sensitivity of the product.

-

Measurement of Tolman's Electronic Parameter (TEP)

The TEP is determined by measuring the A₁ C-O stretching frequency of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[1][5]

Materials:

-

Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

-

Di-tert-butylphosphine ligand

-

Anhydrous hydrocarbon solvent (e.g., hexane or cyclohexane)

-

IR spectrometer and a suitable gas-tight IR cell

Procedure:

-

Synthesis of the [P(t-Bu)₂H-Ni(CO)₃] complex:

-

In a glovebox or under a strict inert atmosphere, prepare a dilute solution of the di-tert-butylphosphine ligand in the anhydrous hydrocarbon solvent.

-

In a separate flask, prepare a dilute solution of Ni(CO)₄ in the same solvent.

-

Slowly add a stoichiometric amount of the phosphine solution to the Ni(CO)₄ solution. The reaction is typically rapid at room temperature and results in the displacement of one CO ligand to form the desired complex.

-

-

IR Spectroscopic Measurement:

-

Transfer the resulting solution of the [P(t-Bu)₂H-Ni(CO)₃] complex into a gas-tight IR cell.

-

Record the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Identify the A₁ symmetric C-O stretching frequency, which is typically the most intense band. This value is the Tolman Electronic Parameter for the ligand.

-

Determination of the Tolman Cone Angle (θ)

The Tolman cone angle is a geometric parameter that can be determined from the crystal structure of a metal-phosphine complex.[2][6]

Procedure:

-

Synthesis and Crystallization of a Metal Complex:

-

Synthesize a suitable metal complex of the di-tert-butylphosphino ligand. A common choice is a nickel complex, but other metals can be used.

-

Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.

-

-

X-ray Crystallography:

-

Collect X-ray diffraction data from a single crystal of the complex.

-

Solve and refine the crystal structure to obtain the precise atomic coordinates.

-

-

Calculation of the Cone Angle:

-

Using the crystallographic data, a metal-phosphorus bond length of 2.28 Å is assumed as a standard.

-

The cone angle is then calculated as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the di-tert-butylphosphino group.

-

Specialized software is typically used for this calculation, which takes into account the bond angles and van der Waals radii of the atoms in the ligand.

-

Role in Catalysis: Visualizing the Workflow

The unique electronic and steric properties of the di-tert-butylphosphino group make it a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The bulky nature of the ligand promotes the formation of monoligated, highly reactive palladium(0) species, which is a key intermediate in the catalytic cycle. The strong electron-donating character of the phosphine facilitates the oxidative addition step, which is often the rate-determining step of the reaction.

The following diagrams illustrate a generalized workflow for the synthesis and characterization of a phosphine ligand and a simplified catalytic cycle for a cross-coupling reaction where a di-tert-butylphosphino-containing ligand is employed.

References

- 1. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. s3.smu.edu [s3.smu.edu]

- 6. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Coordination Chemistry of Pincer Ligands with a Pyridine Backbone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of pincer ligands featuring a central pyridine backbone. These tridentate, meridionally coordinating ligands are prized for their ability to confer high thermal stability and tunable electronic and steric properties to metal complexes, making them exceptional candidates for catalysis and bioinorganic chemistry.

Introduction to Pyridine-Based Pincer Ligands

Pincer ligands are a class of chelating agents that bind to a metal center via three donor atoms in a coplanar arrangement.[1] The rigidity of the pincer framework imparts significant thermal stability to the resulting metal complexes.[1] This stability is attributed to the constrained geometry that hinders ligand exchange and common deactivation pathways like cyclometalation.[1] The pyridine backbone is a popular choice due to its unique electronic properties, ease of functionalization, and its presence in numerous biologically active molecules.[1][2]

By modifying the donor arms (e.g., phosphines, amines, N-heterocyclic carbenes) or the pyridine ring itself, the steric and electronic environment at the metal center can be precisely tuned.[1] This modularity is a key attribute that has driven the successful design of highly active and selective molecular catalysts.[3] Common classes of pyridine-based pincer ligands include NNN, PCP (phosphine donors), and CNC (carbene donors), each offering distinct coordination properties.

Synthesis of Pyridine-Based Pincer Ligands

The synthesis of pyridine-based pincer ligands typically involves multi-step procedures starting from commercially available pyridine derivatives, such as 2,6-dibromopyridine or 2,6-lutidine.

A general workflow for the synthesis of an NNN-type pincer ligand is illustrated below. This process often begins with a nucleophilic substitution reaction to introduce the side arms, followed by further functionalization.

Unsymmetrical pincer ligands, such as PCN types, require more complex, multi-step organic procedures to achieve the desired substitution pattern.[4]

Coordination with Transition Metals

Pyridine-based pincer ligands form stable complexes with a wide range of transition metals, including palladium, nickel, ruthenium, rhodium, iridium, manganese, and iron.[5][6][7] The coordination is typically achieved by reacting the pincer ligand with a suitable metal precursor, such as [Pd(COD)Cl2] or [Ni(dme)Cl2].[4][6]

The metalation process often involves the activation of a C-H bond on the ligand backbone, leading to the formation of a robust metal-carbon bond, particularly in PCP and CNC type ligands.[6] The resulting complexes usually adopt a square planar or slightly distorted square planar geometry.[6]

The hemilabile nature of some pyridine-based pincer ligands, where one of the donor arms can dissociate and re-associate, is a key feature. This flexibility allows the ligand to adapt to the electronic and geometric needs of the metal center during a reaction, which can enhance catalytic activity by creating open coordination sites.[8]

Structural and Spectroscopic Properties

The characterization of pyridine-pincer complexes relies heavily on NMR spectroscopy (¹H, ¹³C, ³¹P), X-ray crystallography, and mass spectrometry.[6][8] X-ray diffraction studies provide precise data on bond lengths and angles, confirming the tridentate, meridional coordination of the ligand.

Table 1: Selected Bond Lengths and Angles for Pyridine-Pincer Complexes

| Complex | Metal-C (Å) | Metal-N (Å) | Metal-P (Å) | N-Metal-P (°) | C-Metal-Cl (°) | Reference |

|---|---|---|---|---|---|---|

| [Ni(iPrPCNNMe)Cl] | 1.863(3) | 1.958(2) | 2.1259(7) | 166.42(8) | 179.22(9) | [6] |

| [Ni(iPrPCNCH2)Cl] | 1.875(2) | 1.958(2) | 2.1259(7) | 165.59(8) | 177.22(8) |[6] |

Data sourced from single-crystal X-ray diffraction measurements.

Table 2: Spectroscopic Data for Representative Pyridine-Pincer Complexes

| Complex/Ligand | Technique | Key Signals/Bands | Reference |

|---|---|---|---|

| [Ni(iPrPCNX)(OCHO)] | ¹H NMR | 8.31 ppm (OCHO) | [6] |

| [Ni(iPrPCNX)(OCHO)] | ¹³C{¹H} NMR | 168.2 ppm (OCHO) | [6] |

| [Ni(iPrPCNX)(OCHO)] | IR (ATR) | 1623 cm⁻¹ (OCHO) | [6] |

| Molybdenum Diphosphine Pyridine Ligand | ³¹P{¹H} NMR | 60.64 (v br s), 23.05 (v br s) | [8] |

| Molybdenum Diphosphine Pyridine Ligand | ¹³C{¹H} NMR | 119.1 ppm (central pyridine-C) |[8] |

Catalytic Applications

The high stability and tunability of pyridine-pincer complexes make them excellent catalysts for a variety of organic transformations.[3]

-

Cross-Coupling Reactions: Palladium-pincer complexes have demonstrated high activity in Suzuki-Miyaura and Heck coupling reactions, facilitating the formation of C-C bonds with high turnover numbers.[1][9]

-

Dehydrogenation and Hydrogenation: Iridium and ruthenium pincer complexes are effective catalysts for the dehydrogenation of alkanes, alcohols, and amines, as well as the reverse hydrogenation reactions.[7][9] These processes are crucial for hydrogen storage applications and the synthesis of unsaturated compounds.

-

Transfer Hydrogenation: Ruthenium complexes with N-heterocyclic carbene-based pyridine pincer ligands are efficient for transfer hydrogenation reactions, such as the reduction of carbonyl compounds.[7]

Role in Bioinorganic Chemistry and Drug Development

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, valued for its ability to improve water solubility and engage in hydrogen bonding.[2][10] This has spurred interest in pyridine-based pincer complexes for medicinal applications.

-

Drug Design: Pyridine and its derivatives are fundamental scaffolds in drug design, appearing in numerous FDA-approved drugs for treating a wide range of conditions, including cancer, HIV/AIDS, and tuberculosis.[11] The defined geometry and stability of pincer complexes offer a novel platform for developing metal-based therapeutics where the metal center can act as a pharmacophore or a carrier for active ligands.

-

Bio-inspired Catalysis: The rigid coordination environment provided by pincer ligands can be used to model the active sites of metalloenzymes and develop catalysts for bio-orthogonal reactions.

While the direct application of pyridine pincer complexes as drugs is still an emerging area, their structural motifs and the chemistry they enable are highly relevant to professionals in drug development.[10][12]

Key Experimental Protocols

Protocol 1: Synthesis of a Symmetrical NNN Pincer Ligand (Conceptual)

This protocol is a generalized representation based on common synthetic routes.[13][14]

-

Reaction Setup: Under an inert nitrogen atmosphere, dissolve the starting pyridine derivative (e.g., 2,6-dibromopyridine) in a dry, degassed solvent such as toluene or THF.

-

Addition of Reagents: Add the amine or pyrazole derivative (2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using TLC or GC-MS. The reaction may take 12-24 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Wash the filtrate with brine and dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure NNN pincer ligand. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Nickel(II) PCN Pincer Complex

This protocol is based on the synthesis of [Ni(iPrPCNX)Cl].[6]

-

Inert Atmosphere: All manipulations are performed under an inert atmosphere of argon using Schlenk techniques or in a glovebox. Solvents must be purified and dried.

-

Reaction: To a solution of the PCN pincer ligand (e.g., iPrPCNCH2, 1.0 equivalent) in a suitable solvent, add a solution of [Ni(dme)Cl₂] (1.0 equivalent).

-

Stirring: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by ³¹P NMR if applicable).

-

Isolation: Remove the solvent in vacuo. Wash the resulting solid with a non-coordinating solvent like pentane to remove any unreacted starting materials.

-

Purification and Characterization: The product can be further purified by recrystallization from a suitable solvent system (e.g., THF/pentane). Characterize the complex using ¹H, ¹³C, and ³¹P NMR spectroscopy, IR spectroscopy, and HR-MS. X-ray quality crystals can be grown for structural elucidation.

Conclusion

Pincer ligands with a pyridine backbone represent a robust and highly versatile class of compounds in coordination chemistry. Their unique combination of stability, rigidity, and electronic tunability has established them as "privileged ligands" for catalysis. The methodologies for their synthesis and coordination are well-developed, enabling the rational design of complexes with specific properties. As research continues, their applications are expected to expand further into materials science and medicinal chemistry, offering new solutions for complex chemical challenges.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [repository.kaust.edu.sa]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A hemilabile diphosphine pyridine pincer ligand: σ- and π-binding in molybdenum coordination complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Evolution of Buchwald's Ligands: A Technical Guide to a Cornerstone of Modern Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with the Buchwald-Hartwig amination standing as a paramount achievement for the formation of carbon-nitrogen (C-N) bonds. The success of this reaction is inextricably linked to the development of highly specialized phosphine ligands, pioneered by Stephen L. Buchwald and his research group. These ligands, characterized by their steric bulk and electron-rich nature, have dramatically expanded the scope and efficiency of C-N bond formation, enabling the synthesis of arylamines and related structures that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the historical development of Buchwald's ligands, presenting key quantitative data, detailed experimental protocols, and visualizations to illuminate their evolution and impact.

A Chronological Journey: The Generations of Buchwald's Ligands

The development of Buchwald's ligands can be categorized into distinct generations, each addressing the limitations of its predecessors and expanding the horizons of palladium-catalyzed amination.

-

First Generation (Mid-1990s): The journey began with simple, monodentate phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃). While groundbreaking, these initial systems were generally limited to the coupling of secondary amines with aryl bromides and required harsh reaction conditions. Primary amines were poor substrates due to competitive hydrodehalogenation.

-

Second Generation (Late 1990s - Early 2000s): A significant breakthrough came with the introduction of bulky and electron-rich biaryl phosphine ligands. This generation includes iconic ligands such as XPhos , SPhos , RuPhos , and BrettPhos . These ligands feature a biaryl backbone with a di-substituted phosphine group on one ring and bulky substituents on the other. This architecture promotes the formation of the catalytically active monoligated Pd(0) species, accelerates reductive elimination, and prevents the formation of inactive palladium dimers.[1] The result was a dramatic expansion of substrate scope to include aryl chlorides, primary amines, and a wider range of functional groups under milder conditions.[1]

-

Palladium Precatalysts (G1-G4 and beyond): To improve the reliability and ease of use of these powerful ligands, the Buchwald group developed a series of well-defined palladium precatalysts. These air- and moisture-stable complexes eliminate the need for the in-situ generation of the active Pd(0) catalyst from sensitive precursors.[2][3]

-

G1 Precatalysts (2008): Employed a 2-phenylethan-1-amine-based ligand for enhanced stability.[4]

-

G2 Precatalysts (2010): Utilized 2-aminobiphenyl, which improved reactivity with weaker bases.[2]

-

G3 Precatalysts (2013): Featured a mesylate (OMs) counter-ion instead of chloride, enhancing solubility and stability, and allowing for the use of bulkier ligands.[2][3]

-

G4 Precatalysts (2014): Incorporated an N-methyl-2-aminobiphenyl ligand, which generates a more benign N-methylcarbazole byproduct upon activation.[2][3]

-

This continuous evolution has made the Buchwald-Hartwig amination a robust and indispensable tool for synthetic chemists.

Quantitative Comparison of Ligand Performance

The impact of ligand evolution is best illustrated by comparing their performance in a standardized reaction. The following table summarizes a collection of data for the palladium-catalyzed amination of an aryl chloride, highlighting the improvements in yield and reaction conditions afforded by successive generations of Buchwald ligands.

| Ligand/Precatalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON (approx.) |

| P(o-tol)₃ | Aryl Bromide | Secondary Amine | NaOtBu | Toluene | 100 | >12 | Moderate | ~2 | <50 |

| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 2 | 98 | 1.5 (Pd₂(dba)₃) / 3 (Ligand) | ~65 |

| SPhos | Aryl Chloride | Primary Amine | K₃PO₄ | Dioxane | 100 | 18 | 95 | 2 (Pd(OAc)₂) / 4 (Ligand) | ~48 |

| RuPhos | Aryl Chloride | Primary Amine | NaOtBu | Toluene | 80 | 2 | 99 | 1 (Pd₂(dba)₃) / 2 (Ligand) | ~99 |

| BrettPhos | Aryl Chloride | Primary Amine | LiHMDS | THF | RT | 18 | 92 | 2 (Pd(OAc)₂) / 4 (Ligand) | ~46 |

| XPhos Pd G3 | Aryl Chloride | Primary Amine | NaOtBu | Toluene | 80 | 1 | 97 | 1 | ~97 |

| RuPhos Pd G4 | Aryl Chloride | Secondary Amine | NaOtBu | Toluene | RT | 0.5 | 99 | 0.5 | ~198 |

Note: The data presented is a compilation from various sources and serves for comparative purposes. Actual yields and optimal conditions may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Synthesis of Buchwald Ligands

The synthesis of the influential biaryl phosphine ligands generally involves the coupling of two aryl fragments followed by phosphination. Below are representative, detailed protocols for the synthesis of key second-generation ligands.

General Safety Note: These syntheses involve pyrophoric reagents (e.g., n-butyllithium) and require strict anhydrous and inert atmosphere techniques (e.g., Schlenk line or glovebox). Appropriate personal protective equipment must be worn at all times.

Step 1: Synthesis of 2-Bromo-2',4',6'-triisopropylbiphenyl

-

To a solution of 2-bromo-1,3,5-triisopropylbenzene (1.0 equiv) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve 2-bromofluorobenzene (1.2 equiv) in anhydrous THF.

-

To the solution of the Grignard reagent, add a solution of MgBr₂·OEt₂ (1.1 equiv) in THF.

-

To the resulting solution, add the 2-bromofluorobenzene solution dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes) to afford 2-bromo-2',4',6'-triisopropylbiphenyl.

Step 2: Synthesis of XPhos

-

To a solution of 2-bromo-2',4',6'-triisopropylbiphenyl (1.0 equiv) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add chlorodicyclohexylphosphine (1.1 equiv) dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with degassed water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to afford XPhos as a white solid.

The synthesis of SPhos follows a similar two-step procedure to XPhos, starting from 2-bromo-2',6'-dimethoxybiphenyl, which can be prepared via a Suzuki coupling between 2-bromophenylboronic acid and 1,3-dimethoxy-2-bromobenzene. The subsequent lithiation and phosphination are analogous to the final step in the XPhos synthesis.

The synthesis of RuPhos is analogous to that of SPhos, utilizing 2-bromo-2',6'-diisopropoxybiphenyl as the starting material.

The synthesis of BrettPhos is more complex and involves a multi-step sequence, often starting from commercially available precursors. An improved synthesis utilizes a Grignard reagent formation followed by a copper-catalyzed phosphination.[2][5][6]

General Protocol for Buchwald-Hartwig Amination

The following is a general procedure for the palladium-catalyzed amination of an aryl halide using a Buchwald ligand and a palladium precatalyst.

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (1.0-1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add the aryl halide, amine (if solid), base, and palladium precatalyst.

-

Evacuate and backfill the reaction vessel with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).

-

Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing the Evolution and Mechanism

The Lineage of Buchwald's Ligands

Caption: Evolution of Buchwald's Ligands and Precatalysts.

The Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Conclusion

The historical development of Buchwald's ligands represents a paradigm shift in the field of organic synthesis. Through rational design and a deep understanding of reaction mechanisms, the Buchwald group has provided chemists with a powerful and versatile toolkit for the construction of C-N bonds. The evolution from simple phosphines to sophisticated biaryl ligands and stable palladium precatalysts has not only broadened the substrate scope of the Buchwald-Hartwig amination but has also made it a more practical and reliable transformation for both academic research and industrial applications. The continued exploration of new ligand architectures promises to further refine this indispensable reaction, enabling the synthesis of ever more complex and valuable molecules.

References

An In-depth Technical Guide to the Safe Handling of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, a sophisticated phosphine ligand integral to advancements in catalysis and synthetic chemistry. Given its air-sensitive and potentially hazardous nature, a thorough understanding of proper handling protocols is paramount for ensuring laboratory safety and experimental success.

Compound Identification and Properties

This compound is a solid, air-sensitive organophosphorus compound widely utilized as a pincer ligand in transition metal catalysis. Its robust coordination chemistry is pivotal in various cross-coupling reactions.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₄₃NP₂ | [2] |

| Molar Mass | 395.54 g/mol | [2][3] |

| Appearance | White to light-yellow powder | [3] |

| Melting Point | 116-119 °C | [2][3] |

| Boiling Point | 456.3 ± 45.0 °C (Predicted) | [3] |

| Flash Point | 67.8 °C (154.0 °F) | [2][4] |

| Solubility | Soluble in most organic solvents. | [5] |

Hazard Identification and Safety Precautions

This ligand presents several hazards that necessitate careful handling. It is classified as a substance that, in contact with water, releases flammable gases. It also causes skin and eye irritation and may cause respiratory irritation.[2][4]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Substances and mixtures which in contact with water, emit flammable gases | 3 | H261: In contact with water releases flammable gas. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE):

Due to the identified hazards, the following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

-

Skin and Body Protection: A flame-retardant lab coat.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. For situations with a risk of aerosol generation or spills outside of a hood, a respirator may be required.

Handling and Storage of an Air-Sensitive Solid

The primary challenge in handling this compound is its sensitivity to air, which can lead to oxidation of the phosphine groups and render the ligand inactive.[6] Therefore, all manipulations must be performed under an inert atmosphere.

Storage:

Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry, and dark place, away from water and oxidizing agents. A glovebox is the ideal storage location.

Experimental Protocols

General Handling of Air-Sensitive Reagents

The following are general but critical steps for working with air-sensitive compounds like this compound.

-

Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) to remove adsorbed moisture. The hot glassware should be assembled and allowed to cool under a stream of inert gas.

-

Inert Atmosphere Techniques:

-

Glovebox: A glovebox provides a continuously maintained inert atmosphere and is ideal for weighing and transferring solids.

-

Schlenk Line: A Schlenk line allows for the creation of an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas. This is suitable for carrying out the reaction itself.

-

-

Solvent Degassing: Solvents must be degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

-

Reagent Transfer:

-

Solids: Weigh the desired amount of the solid inside a glovebox and transfer it to a pre-dried Schlenk flask. Seal the flask before removing it from the glovebox.

-

Liquids: Use dry, inert gas-flushed syringes for small to moderate volumes. For larger volumes, a cannula transfer between septa-sealed flasks is employed.

-

Exemplary Protocol: Suzuki-Miyaura Coupling

While a specific protocol for this exact ligand is not detailed in the provided search results, a general procedure for a Suzuki-Miyaura coupling using a phosphine ligand can be adapted. This reaction is a common application for this class of compounds.

-

Reaction Setup: In a glovebox, add this compound (typically 1-5 mol% relative to the limiting reagent), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the aryl halide, the boronic acid, and the base to an oven-dried Schlenk flask equipped with a stir bar.

-

Solvent Addition: Remove the sealed flask from the glovebox and connect it to a Schlenk line. Add the required volume of degassed solvent via a syringe or cannula.

-

Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be specific to the reactants and products but generally involves quenching the reaction, extraction, and purification.

Emergency Procedures

In case of exposure:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

In case of a spill:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

For small spills, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.

-

For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Toxicity Profile

Disposal

All waste containing this compound, including reaction residues and contaminated materials, must be treated as hazardous waste.

-

Quenching Reaction Residues: Unreacted phosphine ligands in solution should be carefully quenched before disposal. This can be done by slowly adding a mild oxidizing agent (e.g., a dilute solution of sodium hypochlorite) under an inert atmosphere and with cooling. The reaction can be vigorous, so this should only be performed by experienced personnel.

-

Solid Waste: Collect unused or expired solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

-

Empty Containers: Empty containers should be rinsed with a suitable organic solvent under an inert atmosphere. The rinsate should be collected as hazardous waste. The rinsed container can then be left open in a fume hood to allow any remaining residue to slowly oxidize before being disposed of as contaminated glassware.

-

Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not dispose of this chemical down the drain or in the regular trash.

References

- 1. chemistry.nd.edu [chemistry.nd.edu]

- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 3. ehs.umich.edu [ehs.umich.edu]

- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 5. web.mit.edu [web.mit.edu]

- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. benchchem.com [benchchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. andrewliu.com.hk [andrewliu.com.hk]

Methodological & Application

Application Notes & Protocols: Synthesis of Metal Complexes Using 2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Bis((di-tert-butylphosphino)methyl)pyridine, often abbreviated as tBuPNP, is a robust tridentate pincer ligand widely utilized in organometallic chemistry and catalysis.[1] Its unique structure, featuring a central pyridine ring flanked by two di-tert-butylphosphine arms, provides a combination of strong σ-donation from the phosphorus atoms and significant steric bulk from the tert-butyl groups.[1][2] This architecture allows for the formation of highly stable and well-defined metal complexes that are effective catalysts for a variety of challenging chemical transformations. The ligand's ability to stabilize transition metal centers in various oxidation states is crucial for its role in catalytic cycles.[1][3]

These application notes provide detailed protocols for the synthesis of the tBuPNP ligand and its subsequent complexation with palladium and cobalt, which are representative examples of its coordination chemistry. Furthermore, the notes highlight the extensive applications of these complexes in catalysis, particularly in cross-coupling reactions that are fundamental to modern synthetic chemistry.[1]

Synthesis of the Ligand: this compound

The synthesis of the tBuPNP ligand is typically achieved through the nucleophilic substitution of a dihalomethylpyridine precursor with di-tert-butylphosphine. The following protocol is adapted from established literature procedures.[4] All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox to prevent the oxidation of the phosphine reagent.[1][5][6]

Caption: Workflow for tBuPNP Ligand Synthesis.

Protocol 1: Synthesis of this compound

Materials:

-

2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol)

-

di-tert-butylphosphine (1.25 g, 8.6 mmol)

-

Anhydrous Methanol (3 mL)

-

Triethylamine (1.25 mL)

-

Silica gel for column chromatography

-

Chloroform (for chromatography)

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is prepared in a Schlenk flask under an inert atmosphere.

-

The suspension is heated to 45°C with stirring.

-

di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise to the heated suspension over a period of 2 days.[4]

-

After the addition is complete, the reaction mixture is cooled to room temperature.

-

Triethylamine (1.25 mL) is added slowly to the mixture, which results in the formation of a white precipitate.[4]

-

The solvent is removed under vacuum to yield a solid residue.

-

The crude product is purified by column chromatography on silica gel using chloroform as the eluent.

-

The fractions containing the product are combined, and the solvent is evaporated to yield this compound as a white solid. (Typical Yield: 1.25 g, 79%).[4]

Synthesis of Metal Pincer Complexes

The tBuPNP ligand readily coordinates with a variety of transition metals to form stable pincer complexes. The general approach involves reacting the ligand with a suitable metal precursor in an appropriate solvent.

Caption: General Synthesis of (tBuPNP)Metal Complexes.

Protocol 2: Synthesis of a Palladium(II) Pincer Complex

Palladium complexes of tBuPNP are highly effective catalysts.[1] Their synthesis can be achieved through direct reaction of the ligand with a palladium(II) salt, such as bis(benzonitrile)palladium(II) chloride, often with high yields (80-98%).[7]

Materials:

-

This compound (tBuPNP) (395 mg, 1.0 mmol)

-

Bis(benzonitrile)palladium(II) chloride (PdCl₂(NCPh)₂) (383 mg, 1.0 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) or Toluene (20 mL)

-

Anhydrous hexane or pentane for washing

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the tBuPNP ligand (395 mg, 1.0 mmol) in anhydrous dichloromethane (20 mL).

-

To this solution, add solid PdCl₂(NCPh)₂ (383 mg, 1.0 mmol) in one portion with stirring.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the discoloration of the reaction mixture.[7] For full conversion, the mixture may be heated to reflux for 2-4 hours.

-

Upon completion, the reaction mixture is concentrated under vacuum.

-

The resulting solid is washed with cold anhydrous hexane or pentane to remove any unreacted starting materials and byproducts.

-

The product, [(tBuPNP)PdCl]Cl, is dried under vacuum to yield a solid, typically yellow or light-orange.

Protocol 3: Synthesis of a Cobalt(II) Pincer Complex via Transmetalation

Cobalt complexes can be synthesized using a transmetalation protocol, which is particularly useful for preparing highly air-sensitive compounds.[5] This method involves the initial formation of a lithium salt of a related pincer ligand, followed by reaction with a cobalt(II) halide. The following is a representative protocol adapted from the synthesis of an NCN-pincer cobalt complex.[5]

Materials:

-

A suitable brominated ligand precursor for lithiation (e.g., 2,6-bis(bromomethyl)pyridine derivative)

-

n-Butyllithium (n-BuLi) solution

-

Anhydrous Cobalt(II) bromide (CoBr₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous pentane for washing

-

Schlenk flask, dropping funnel, and low-temperature bath

Procedure:

-

A solution of the appropriate ligand precursor is prepared in anhydrous THF in a Schlenk flask and cooled to -78°C in a dry ice/acetone bath.

-

A stoichiometric amount of n-BuLi is added dropwise to the solution, leading to the formation of the lithiated ligand species.

-

In a separate Schlenk flask, CoBr₂ is suspended in anhydrous THF at low temperature.

-

The solution of the lithiated ligand is slowly transferred via cannula to the CoBr₂ suspension. A color change (e.g., to dark violet) indicates complex formation.[5]

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The solvent is removed under vacuum. The residue is extracted with a minimal amount of a suitable solvent (e.g., toluene or dichloromethane) and filtered through Celite to remove lithium salts.

-

The filtrate is concentrated, and the product is precipitated by the addition of a non-polar solvent like pentane.

-

The resulting solid, the (Pincer)CoBr complex, is collected by filtration, washed with cold pentane, and dried under vacuum. (Example yield for a related NCN complex: 67%).[5]

Data Presentation

Quantitative data for the tBuPNP ligand and a representative cobalt complex are summarized below.

Table 1: Spectroscopic and Analytical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Yield | 79% | [4] |

| Appearance | White Solid | [4] |

| Melting Point | 116-119 °C | |

| ³¹P {¹H} NMR (CDCl₃) | δ 37.49 (s) | [4] |

| ¹H NMR (CDCl₃) | δ 1.14 (d, ³JPH = 11.0 Hz, 36H), 3.01 (d, ²JPH = 3.3 Hz, 4H), 7.25 (d, ³JHH = 7.7 Hz, 2H), 7.47 (dd, ³JHH = 7.8 Hz, 1H) | [4] |

| ¹³C {¹H} NMR (CDCl₃) | δ 29.69 (d, ²JPC = 13.2 Hz), 31.67 (d, ¹JPC = 23.4 Hz), 120.69 (dd), 136.08 (s), 161.89 (d, ²JPC = 14.6 Hz) | [4] |

| MS (EI), m/z (%) | 396 [M⁺] (5), 338 [M⁺ - C(CH₃)₃] (100) | [4] |

| Anal. Calcd. (%) | C, 69.75; H, 10.87 | [4] |

| Anal. Found (%) | C, 69.36; H, 11.08 |[4] |

Table 2: Properties of a Representative NCN-Pincer Cobalt(II) Complex Note: Data for the direct tBuPNP-Cobalt complex is not detailed in the search results; this serves as an illustrative example of a related pincer complex.

| Property | Value | Reference |

|---|---|---|

| Complex | [Co(NCNCH2−Et)Br] | [5] |

| Yield | 67% | [5] |

| Magnetic Moment (μB) | 2.3(1) | [5] |

| Coordination Geometry | Tridentate meridional | [5] |